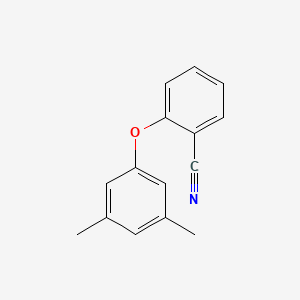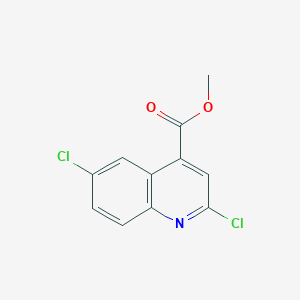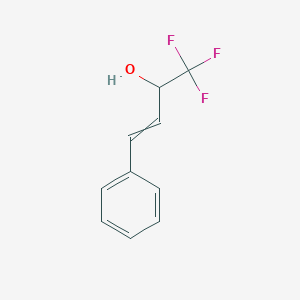
3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is a fluorinated organic compound with the molecular formula C10H9F3O. It is also known as 1,1,1-trifluoro-2-phenyl-3-buten-2-ol. This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butenol backbone. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- typically involves the reaction of 1,1,1-trifluoroacetone with phenylacetylene in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by a dehydration step to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include additional purification steps such as distillation or recrystallization to obtain high-purity 3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: A stereoisomer with similar chemical properties but different spatial arrangement.
4-Phenyl-3-buten-2-ol: Lacks the trifluoromethyl group, resulting in different chemical reactivity and applications.
2-Phenyl-1,1,1-trifluoro-3-buten-2-ol: Another isomer with variations in the position of the functional groups.
Uniqueness
3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is unique due to the presence of both a trifluoromethyl group and a phenyl group, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7,9,14H |
InChI Key |
TWENPNDYVIPCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


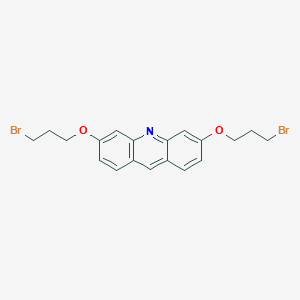
![2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate](/img/structure/B12515241.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
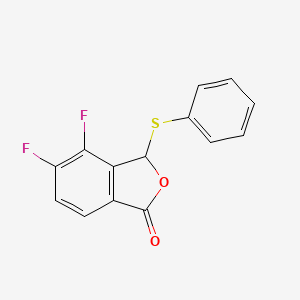
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)

![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
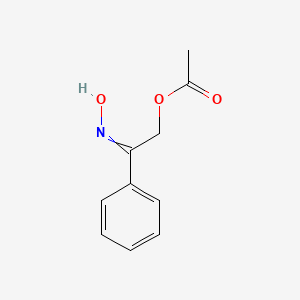
![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)

